molecular formula C12H22Cl3NSi B1592511 11-Cyanoundecyltrichlorosilane CAS No. 724460-16-6

11-Cyanoundecyltrichlorosilane

Cat. No.: B1592511
CAS No.: 724460-16-6
M. Wt: 314.7 g/mol
InChI Key: FSYDKNRLTBPQNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of 11-bromoundecanenitrile with trichlorosilane in the presence of a catalyst under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 11-Cyanoundecyltrichlorosilane involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to ensure high yield and purity. The process is carefully monitored to prevent the formation of unwanted by-products and to ensure the safety of the operation .

Chemical Reactions Analysis

Types of Reactions: 11-Cyanoundecyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Often performed in the presence of catalysts such as acids or bases to facilitate the reaction.

Major Products:

Mechanism of Action

The primary mechanism by which 11-Cyanoundecyltrichlorosilane exerts its effects is through the formation of self-assembled monolayers on surfaces. These monolayers are formed via the reaction of the trichlorosilane groups with hydroxyl groups on the substrate surface, resulting in the formation of siloxane bonds. This process leads to the creation of a highly ordered and stable monolayer that can significantly alter the surface properties of the substrate .

Comparison with Similar Compounds

Uniqueness: 11-Cyanoundecyltrichlorosilane is unique due to the presence of the cyanide group, which provides additional functionality and reactivity compared to other trichlorosilanes. This makes it particularly useful in applications where specific surface modifications are required .

Properties

IUPAC Name

12-trichlorosilyldodecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Cl3NSi/c13-17(14,15)12-10-8-6-4-2-1-3-5-7-9-11-16/h1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYDKNRLTBPQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC#N)CCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630175
Record name 12-(Trichlorosilyl)dodecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724460-16-6
Record name 12-(Trichlorosilyl)dodecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-Cyanoundecyltrichlorosilane
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